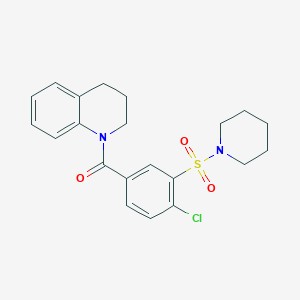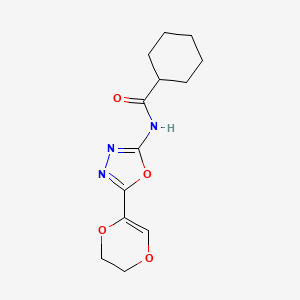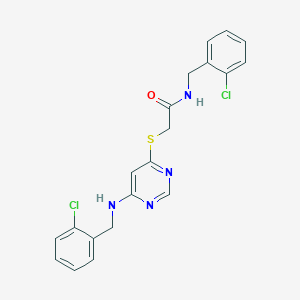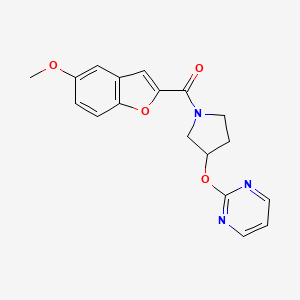
(4-chloro-3-(pipéridin-1-ylsulfonyl)phényl)(3,4-dihydroquinoléin-1(2H)-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
BenchChem offers high-quality (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse multicomposants des pipéridines
Le composé joue un rôle important dans la synthèse multicomposants des pipéridines . Les pipéridines constituent une classe précieuse d'hétérocycles azotés qui ont suscité beaucoup d'attention en raison de leurs propriétés telles que l'activité antihypertensive, neurotoxique, antibactérienne, le traitement des maladies d'Alzheimer, anticonvulsivante, anti-inflammatoire, anticancéreuse et antimalarique .
Inhibiteurs de kinase
Le composé a été identifié comme un inhibiteur potentiel d'une ou de plusieurs kinases, en particulier SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) et/ou MYLK (Myosin light chain kinase) ou de leurs mutants . Ces kinases jouent un rôle crucial dans divers processus cellulaires et leur inhibition peut être bénéfique dans le traitement d'une variété de maladies.
Traitement des maladies auto-immunes
Les propriétés inhibitrices de kinase du composé peuvent être utilisées dans le traitement des maladies auto-immunes . Les maladies auto-immunes surviennent lorsque le système immunitaire de l'organisme attaque ses propres cellules saines et les inhibiteurs de kinase peuvent aider à réguler cette réponse.
Traitement des maladies neurologiques et neurodégénératives
Le composé peut être utilisé dans le traitement de maladies neurologiques et neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson . Ces maladies sont caractérisées par la perte progressive de la structure ou de la fonction des neurones, y compris la mort des neurones.
Traitement du cancer
La capacité du composé à inhiber les kinases peut également être appliquée dans le traitement du cancer . Les kinases jouent un rôle crucial dans la prolifération et la survie des cellules, et leur inhibition peut aider à contrôler la croissance des cellules cancéreuses.
Traitement des maladies cardiovasculaires
Le composé peut être utilisé dans le traitement des maladies cardiovasculaires . Les maladies cardiovasculaires constituent une classe de maladies qui touchent le cœur ou les vaisseaux sanguins, et les inhibiteurs de kinase peuvent aider à réguler la fonction cardiaque et le flux sanguin.
Mécanisme D'action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many bioactive molecules. Piperidine derivatives have been known to exhibit a wide range of biological activities such as anti-hypertensive, neuro-toxic activity, anti-bacterial, treatment of Alzheimer’s diseases, anticonvulsant, anti-inflammatory, anticancer, and antimalarial . (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.
Propriétés
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-18-11-10-17(15-20(18)28(26,27)23-12-4-1-5-13-23)21(25)24-14-6-8-16-7-2-3-9-19(16)24/h2-3,7,9-11,15H,1,4-6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHLHZRYBWVLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2480171.png)
![10-(4-ethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2480173.png)



![11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2480179.png)



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2480185.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)
